Stannane, tetrakis(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAKIS(4-CHLOROPHENYL)TIN is an organotin compound with the molecular formula C24H16Cl4Sn. It is characterized by the presence of four 4-chlorophenyl groups attached to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: TETRAKIS(4-CHLOROPHENYL)TIN can be synthesized through the reaction of tin tetrachloride with 4-chlorophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
SnCl4+4C6H4ClMgBr→Sn(C6H4Cl)4+4MgBrCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .
Industrial Production Methods: Industrial production of TETRAKIS(4-CHLOROPHENYL)TIN follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .
Types of Reactions:
Substitution Reactions: TETRAKIS(4-CHLOROPHENYL)TIN can undergo nucleophilic substitution reactions where the 4-chlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various organotin derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tetraalkoxytin compounds .
Scientific Research Applications
TETRAKIS(4-CHLOROPHENYL)TIN has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: The compound is explored for its potential in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which TETRAKIS(4-CHLOROPHENYL)TIN exerts its effects involves the interaction of the tin center with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
TETRAKIS(4-BROMOPHENYL)TIN: Similar in structure but with bromine atoms instead of chlorine.
TETRAKIS(4-METHYLPHENYL)TIN: Contains methyl groups instead of chlorine.
TETRAKIS(4-FLUOROPHENYL)TIN: Fluorine atoms replace the chlorine atoms.
Uniqueness: TETRAKIS(4-CHLOROPHENYL)TIN is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other compounds. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity compared to its analogs .
Properties
CAS No. |
15799-48-1 |
---|---|
Molecular Formula |
C24H16Cl4Sn |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
tetrakis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
InChI Key |
SJIHSQMIDXEETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.